Benzyl-PEG3-CH2CO2tBu Benzyl-PEG3-CH2CO2tBu Benzyl-PEG3-CH2CO2tBu is a Benzyl PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1643957-26-9
VCID: VC0520969
InChI: InChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
SMILES: CC(C)(C)OC(=O)COCCOCCOCC1=CC=CC=C1
Molecular Formula: C17H26O5
Molecular Weight: 310.39

Benzyl-PEG3-CH2CO2tBu

CAS No.: 1643957-26-9

Cat. No.: VC0520969

Molecular Formula: C17H26O5

Molecular Weight: 310.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzyl-PEG3-CH2CO2tBu - 1643957-26-9

Specification

CAS No. 1643957-26-9
Molecular Formula C17H26O5
Molecular Weight 310.39
IUPAC Name tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate
Standard InChI InChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Standard InChI Key IGVRCUZLYJDPKK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCOCC1=CC=CC=C1
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Benzyl-PEG3-CH2CO2tBu is a PEG linker containing both benzyl and tert-butyl protecting groups, each offering specific functional advantages. The compound has several identifiable characteristics that define its utility in chemical research applications.

Basic Identifiers and Nomenclature

Benzyl-PEG3-CH2CO2tBu is formally known as tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate according to IUPAC nomenclature. The compound possesses the following key identifiers:

PropertyValue
CAS Number1643957-26-9
Molecular FormulaC17H26O5
Molecular Weight310.39377 Da
Alternative NamesBenzyl-PEG2-CH2-Boc, BnO-PEG4-Boc

The compound structure features a benzyl group attached to a PEG chain with three ethylene glycol units, terminating with a tert-butyl protected carboxylic acid group .

Structural Features and Functional Groups

The structure of Benzyl-PEG3-CH2CO2tBu contains several important functional elements:

  • A benzyl (phenylmethoxy) group at one terminus

  • Three ethylene glycol units forming the PEG backbone

  • A tert-butyl protected carboxylic acid group at the other terminus

These structural components provide the molecule with its characteristic reactivity profile and solubility properties. The PEG backbone imparts hydrophilicity, while the protecting groups allow for selective chemical modifications .

Physical and Chemical Properties

Understanding the physical and chemical properties of Benzyl-PEG3-CH2CO2tBu is essential for its effective application in research contexts.

Physical Properties

The physical characteristics of Benzyl-PEG3-CH2CO2tBu affect its handling, storage, and application in various research protocols:

PropertyDescription
Physical StateNot specifically indicated in available data
SolubilityEnhanced water solubility due to hydrophilic PEG linker
StabilityStable under recommended storage conditions
AppearanceNot explicitly described in available sources

The hydrophilic nature of the PEG linker significantly increases the water solubility of the compound, making it particularly useful in aqueous reaction media .

Chemical Reactivity

The chemical reactivity of Benzyl-PEG3-CH2CO2tBu is primarily determined by its protecting groups and functional moieties:

These properties make the compound valuable in synthetic applications requiring orthogonal protection and deprotection strategies .

ParameterSpecification
Purity≥95%
GradeResearch grade (GMP-grade available upon request)
Storage Recommendation-20°C
Shipping ConditionsRoom temperature

These specifications ensure the compound's integrity for research applications, though higher purity grades may be required for specialized applications .

Applications in Research

Benzyl-PEG3-CH2CO2tBu serves multiple functions in different research contexts, with applications stemming from its unique structural features.

Use as a PEG Linker

The primary application of Benzyl-PEG3-CH2CO2tBu is as a PEG linker in various chemical and biochemical applications:

  • The compound can serve as a spacer in complex molecule synthesis, providing distance and flexibility between functional components.

  • The hydrophilic PEG units enhance water solubility of otherwise hydrophobic molecules, improving their behavior in biological systems .

  • The protected carboxylic acid allows for controlled conjugation to amino-containing biomolecules after selective deprotection.

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

These classifications indicate that the compound may cause skin and eye irritation and may irritate the respiratory system .

Protective Measures and Emergency Procedures

When handling Benzyl-PEG3-CH2CO2tBu, the following safety measures are recommended:

  • Use appropriate personal protective equipment, including gloves, eye protection, and lab coats.

  • Work in well-ventilated areas to minimize inhalation exposure.

  • In case of skin contact, immediately wash with plenty of soap and water.

  • In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Comparison with Related PEG Derivatives

Benzyl-PEG3-CH2CO2tBu belongs to a family of PEG derivatives that vary in chain length, terminal functional groups, and protecting group strategies.

Structural Comparisons

The following table compares Benzyl-PEG3-CH2CO2tBu with related compounds mentioned in the search results:

CompoundKey Differences
Benzyl-PEG2-CH2CO2tBuContains one fewer ethylene glycol unit (PEG2 vs. PEG3)
Benzyl-PEG5-CH2CO2tBuContains two additional ethylene glycol units (PEG5 vs. PEG3)
Propargyl-PEG4-methylamineContains terminal alkyne and amine groups instead of benzyl and tert-butyl ester groups
Bromo-PEG2-phosphonic acid diethyl esterContains terminal bromine and phosphonate groups

These structural variations result in different physicochemical properties and applications, allowing researchers to select the most appropriate PEG derivative for specific requirements .

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